(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is a chemical compound derived from D-glucaric acid. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is known for its stability and biodegradability, making it an important reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione can be synthesized through the cyclization of D-glucaric acid. One common method involves dissolving D-glucaric acid in an alcohol solvent, adding an acid catalyst, and heating the mixture for a specific period . Another method uses potassium gluconate as the organic acid, which is then treated with an organic acid or a salt thereof to obtain high-purity D-glucaric acid 1,4:6,3-dilactone .
Industrial Production Methods: Industrial production of D-glucaric acid 1,4:6,3-dilactone often involves the use of calcium D-gluconate as a raw material. The calcium ions are separated from an aqueous solution of calcium D-gluconate using an ion exchange resin, followed by distillation with a solvent such as methyl isobutyl ketone . This method, however, can be costly due to the complex processes involved.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride can be used to convert D-glucaric acid 1,4:6,3-dilactone into its reduced forms.
Substitution: Acid catalysts are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various lactones and acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione involves its interaction with specific enzymes and molecular pathways. One key enzyme is D-glucuronolactone dehydrogenase, which oxidizes the lactone of D-glucuronic acid to D-glucaric acid 1,4:6,3-dilactone . This compound also acts as a potent inhibitor of beta-glucuronidase, thereby affecting the metabolism of glucuronic acid .
Vergleich Mit ähnlichen Verbindungen
- D-Glucaric acid 1,4-lactone
- D-Saccharic acid 1,4-lactone
- D-Glucaric acid di-g-lactone diacetate
Comparison: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is unique due to its specific lactone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while D-Glucaric acid 1,4-lactone and D-Saccharic acid 1,4-lactone share similar lactone structures, their reactivity and applications can differ significantly .
Eigenschaften
Molekularformel |
C6H6O6 |
---|---|
Molekulargewicht |
174.11 g/mol |
IUPAC-Name |
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-4,7-8H/t1-,2+,3-,4-/m1/s1 |
InChI-Schlüssel |
QRFNDAVXJCGLFB-GJPGBQJBSA-N |
Isomerische SMILES |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC(=O)[C@@H]2O |
Kanonische SMILES |
C12C(C(C(=O)O1)O)OC(=O)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.